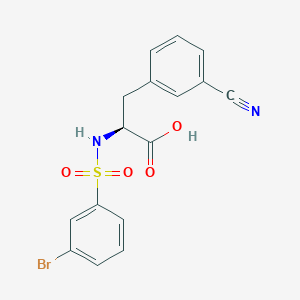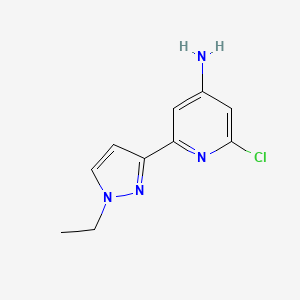
7-Bromo-2-(4-ethylpiperazin-1-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(4-ethylpiperazin-1-yl)quinoxaline: is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a bromine atom at the 7th position and an ethylpiperazine group at the 2nd position of the quinoxaline ring, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-ethylpiperazin-1-yl)quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1,2-diaminobenzene and 4-ethylpiperazine.
Cyclization Reaction: The 4-bromo-1,2-diaminobenzene undergoes a cyclization reaction with a suitable dicarbonyl compound, such as glyoxal, to form the quinoxaline ring.
Substitution Reaction: The resulting quinoxaline derivative is then subjected to a substitution reaction with 4-ethylpiperazine under appropriate conditions, such as heating in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: 7-Bromo-2-(4-ethylpiperazin-1-yl)quinoxaline is used as an intermediate in the synthesis of various biologically active compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for developing new therapeutic agents.
Medicine: In medicinal research, this compound is explored for its potential as a drug candidate. Its derivatives have shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives are investigated for their potential use as pesticides, herbicides, and in the production of advanced materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(4-ethylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways depend on the specific biological activity being targeted.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, known for its diverse biological activities.
2-(4-Ethylpiperazin-1-yl)quinoxaline: Lacks the bromine atom but retains the piperazine group.
7-Bromoquinoxaline: Lacks the piperazine group but retains the bromine atom.
Uniqueness: 7-Bromo-2-(4-ethylpiperazin-1-yl)quinoxaline is unique due to the presence of both the bromine atom and the ethylpiperazine group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
7-bromo-2-(4-ethylpiperazin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4/c1-2-18-5-7-19(8-6-18)14-10-16-12-4-3-11(15)9-13(12)17-14/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWIBWWKBHWFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8165304.png)
![4-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8165314.png)












